2,3,5-Tribromo-6-methyl-pyridin-4-amine
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Overview
Description
2,3,5-Tribromo-6-methyl-pyridin-4-amine is a brominated pyridine derivative with the molecular formula C6H5N2Br3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-6-methyl-pyridin-4-amine typically involves the bromination of 6-methylpyridin-4-amine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale bromination reactions, including the use of continuous flow reactors and optimized reaction conditions, can be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromo-6-methyl-pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the original compound .
Scientific Research Applications
2,3,5-Tribromo-6-methyl-pyridin-4-amine has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2,3,5-Tribromo-6-methyl-pyridin-4-amine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its brominated structure may enable it to interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
2,4,6-Tribromo-5-methylpyridin-3-amine: Another brominated pyridine derivative with similar chemical properties.
2,3,5-Trichloro-6-methylpyridin-4-amine: A chlorinated analogue with different reactivity and applications.
Uniqueness: 2,3,5-Tribromo-6-methyl-pyridin-4-amine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H5Br3N2 |
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Molecular Weight |
344.83 g/mol |
IUPAC Name |
2,3,5-tribromo-6-methylpyridin-4-amine |
InChI |
InChI=1S/C6H5Br3N2/c1-2-3(7)5(10)4(8)6(9)11-2/h1H3,(H2,10,11) |
InChI Key |
MTQBONNDKWWWNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Br)Br)N)Br |
Origin of Product |
United States |
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